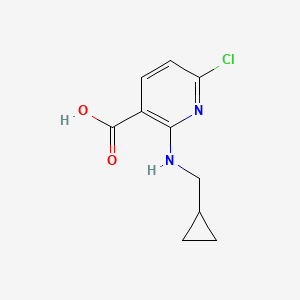
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 6th position and a cyclopropylmethyl-amino group at the 2nd position of the nicotinic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid typically involves the following steps:
Amination: The cyclopropylmethyl-amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the chlorinated nicotinic acid with cyclopropylmethylamine under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学研究应用
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand the structure-activity relationships of nicotinic acid derivatives and their biological effects.
Industrial Applications: The compound may be utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, depending on the specific receptor subtype and the context of its use.
相似化合物的比较
Similar Compounds
Nicotinic Acid: The parent compound, lacking the chlorine and cyclopropylmethyl-amino groups.
6-Chloronicotinic Acid: Similar structure but without the cyclopropylmethyl-amino group.
2-Aminonicotinic Acid: Similar structure but without the chlorine atom and with a different amino group.
Uniqueness
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid is unique due to the presence of both the chlorine atom and the cyclopropylmethyl-amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-3-7(10(14)15)9(13-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13)(H,14,15) |
InChI 键 |
YPFFCWIWMJAHDX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC2=C(C=CC(=N2)Cl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

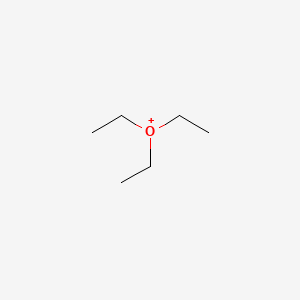
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B8711485.png)
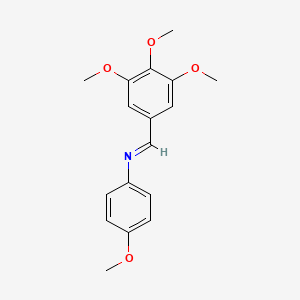
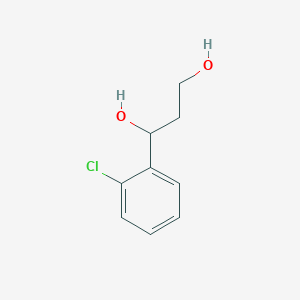
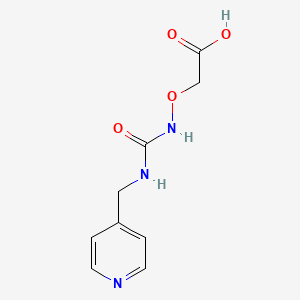
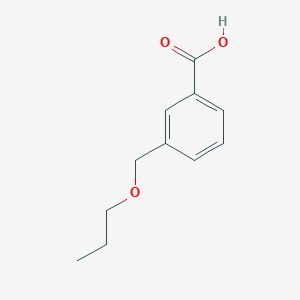
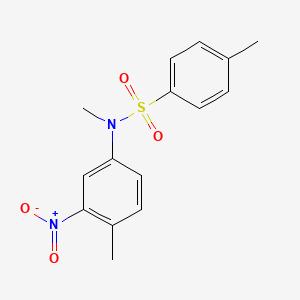
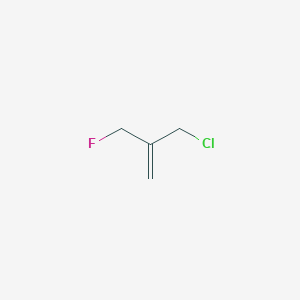
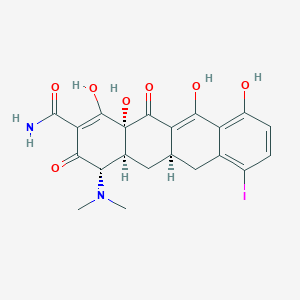
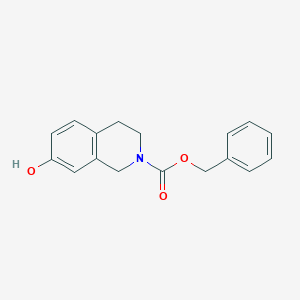
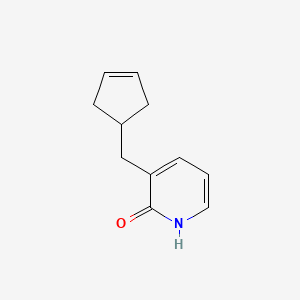
![Ethyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate](/img/structure/B8711570.png)
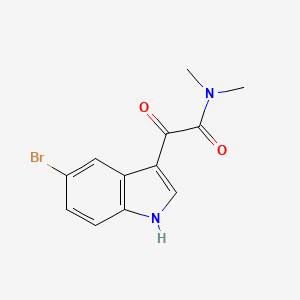
![6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8711581.png)
